1-(Dichloromethyl)dibenzo[b,d]furan
Description
Properties
CAS No. |
139781-07-0 |
|---|---|
Molecular Formula |
C13H8Cl2O |
Molecular Weight |
251.10 g/mol |
IUPAC Name |
1-(dichloromethyl)dibenzofuran |
InChI |
InChI=1S/C13H8Cl2O/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7,13H |
InChI Key |
JRGZWJFCPHQERK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3O2)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
1-(Dichloromethyl)dibenzo[b,d]furan is synthesized primarily through formylation reactions. Below are the key methods:
Reaction with α,α-Dichloromethyl Methyl Ether
- Procedure : Dibenzo[b,d]furan reacts with α,α-dichloromethyl methyl ether in the presence of a Lewis acid catalyst, such as tin(IV) chloride.
- Conditions : The reaction is typically carried out under controlled temperatures to ensure the formation of the desired product while minimizing by-products.
- Outcome : This method yields a mixture of isomeric aldehydes, which are separated and purified using chromatographic techniques.
Formylation Using n-Butyllithium and DMF
- Procedure : Dibenzo[b,d]furan is treated with n-butyllithium in dry tetrahydrofuran (THF) at 0°C, followed by the addition of dimethylformamide (DMF).
- Conditions : Stirring is continued at room temperature for several hours to complete the reaction. The mixture is then quenched with hydrochloric acid and extracted using dichloromethane (CH₂Cl₂).
- Outcome : Purification via silica gel chromatography yields dibenzofuran carbaldehydes.
Reaction Conditions
The preparation of this compound involves precise control over reaction conditions to optimize yield and purity:
- Catalysts : Tin(IV) chloride is commonly used for its effectiveness in promoting electrophilic substitution reactions.
- Solvents : Dry THF and DMF are preferred solvents due to their ability to stabilize intermediates during formylation.
- Temperature Control : Maintaining low temperatures during initial stages prevents side reactions, while room temperature ensures complete conversion.
- Purification Methods : Chromatographic techniques (e.g., silica gel column chromatography) are employed to isolate and purify the target compound.
Industrial Scale Production
For large-scale synthesis, continuous flow reactors are utilized to enhance efficiency:
- Advantages :
- Higher yields due to optimized reaction kinetics.
- Reduced formation of by-products through precise control of reaction parameters.
- Purification Techniques :
- Advanced methods such as distillation or recrystallization are employed for industrial applications.
Data Table: Reaction Parameters
| Method | Catalyst | Solvent | Temperature | Yield (%) | Purification |
|---|---|---|---|---|---|
| α,α-Dichloromethyl Methyl Ether | Tin(IV) chloride | Not specified | Controlled | High | Chromatography |
| n-Butyllithium + DMF | None | Dry THF + DMF | 0°C → RT | >60 | Silica Gel Chromatography |
Notes on Analysis
The synthesized compound undergoes rigorous characterization to confirm its structure and purity:
- Spectroscopic Methods :
- Chromatographic Techniques :
- Thin-layer chromatography (TLC) monitors reaction progress.
- Column chromatography separates and purifies final products.
Chemical Reactions Analysis
Types of Reactions: 1-(Dichloromethyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as halogenation and Friedel-Crafts acylation.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The dichloromethyl group can be substituted by nucleophiles to form various functionalized derivatives.
Common Reagents and Conditions:
Halogenation: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Friedel-Crafts Acylation: This reaction typically requires an acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions include halogenated derivatives, acylated compounds, and various oxidized or reduced forms of the original compound.
Scientific Research Applications
1-(Dichloromethyl)dibenzo[b,d]furan has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives are studied for their potential antibacterial, antifungal, and anticancer activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Research: The compound is investigated for its role in inhibiting specific enzymes and pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)dibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biological pathways .
Comparison with Similar Compounds
Key Observations :
- The dichloromethyl group (–CHCl₂) likely reduces solubility compared to non-halogenated dibenzofuran ().
- Bulky substituents (e.g., sulfonyl groups in 2-PhClDBF) increase melting points (205–245°C), whereas smaller halogens (Br, Cl) result in lower melting points (e.g., 168.1°C for 1-PhBrDBF) ().
- Halogenation at specific positions (e.g., C1 or C8) influences electronic properties, critical for OLED performance ().
Toxicity and Environmental Impact
- Chlorinated dibenzofurans exhibit higher toxicity than the parent compound (). However, toxicity depends on substitution pattern: ring-chlorinated species (e.g., 2,3,7,8-TCDF) are highly toxic, while non-ring substitutions (e.g., –CHCl₂) may have lower bioactivity due to reduced planarity and binding affinity ().
- The dichloromethyl derivative is expected to have moderate environmental persistence, similar to other halogenated aromatics ().
Biological Activity
1-(Dichloromethyl)dibenzo[b,d]furan, a chlorinated derivative of dibenzofuran, has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a dichloromethyl group attached to the dibenzo[b,d]furan moiety. Understanding its biological activity involves exploring its mechanisms of action, potential therapeutic applications, and toxicological profiles.
- CAS Number : 139781-07-0
- Molecular Formula : C13H8Cl2O
- Molecular Weight : 251.11 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dichloromethyl group enhances its reactivity and potential for forming covalent bonds with biomolecules, which can lead to modulation of enzymatic activity and disruption of cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways critical for cell function.
Biological Activity Data
Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Below is a summary of findings from relevant studies:
Case Study 1: Antimicrobial Activity
In a study focusing on the synthesis of heterocyclic compounds, this compound was evaluated for its efficacy against Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments, indicating its potential as a new therapeutic agent for tuberculosis.
Case Study 2: Anticancer Properties
Research conducted on various dibenzofuran derivatives highlighted the anticancer properties of this compound. In vitro tests revealed that the compound could induce cell cycle arrest and apoptosis in several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of p53 signaling pathways.
Toxicological Profile
Despite its promising biological activities, the toxicological effects of this compound must be considered. Preliminary studies suggest that compounds within this class may exhibit cytotoxicity at high concentrations, necessitating further investigation into their safety profiles.
Toxicity Data:
- Acute Toxicity : Exhibits moderate toxicity in animal models; LD50 values need further elucidation.
- Chronic Exposure : Long-term exposure studies are required to assess potential carcinogenic effects and organ-specific toxicity.
Q & A
Q. What are effective synthetic methodologies for 1-(Dichloromethyl)dibenzo[b,d]furan?
- Methodological Answer : A three-step synthesis can be adapted from dibenzofuran carbaldehyde protocols . Begin with dibenzofuran functionalization via Friedel-Crafts alkylation using dichloromethyl chloride under Lewis acid catalysis (e.g., AlCl₃). Optimize reaction conditions (temperature: 0–25°C, solvent: dichloromethane) to achieve >60% yield. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm regioselectivity at the 1-position using NMR (¹H and ¹³C) and GC-MS .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and electronic environments (e.g., deshielding of aromatic protons near the dichloromethyl group) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention indices and fragmentation patterns with NIST reference data .
- X-ray Crystallography : If single crystals are obtainable, resolve the molecular structure to validate stereoelectronic effects of the dichloromethyl group .
Q. What is the toxicity profile of this compound compared to non-chlorinated dibenzofurans?
- Methodological Answer : Chlorinated dibenzofurans exhibit higher toxicity due to increased lipophilicity and aryl hydrocarbon receptor (AhR) binding . Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) with metabolic activation (S9 liver homogenate). Compare results to unsubstituted dibenzofuran controls. Note that the dichloromethyl group may reduce solubility, requiring DMSO as a co-solvent (≤0.1% v/v to avoid artifacts) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize chlorinated dibenzofuran byproducts during synthesis?
Q. How should researchers address contradictions in reported toxicity data for chlorinated dibenzofuran derivatives?
- Methodological Answer : Discrepancies often arise from differences in substituent positions and purity of test compounds.
- Step 1 : Synthesize and purify this compound to ≥98% purity (HPLC validation) .
- Step 2 : Perform comparative toxicokinetic studies (e.g., hepatic microsome assays) with structurally defined analogs (e.g., 2,3,7,8-tetrachlorodibenzofuran) .
- Step 3 : Apply quantitative structure-activity relationship (QSAR) models to correlate substituent effects with toxicity endpoints .
Q. What computational strategies are effective for predicting reaction pathways and optimizing synthesis?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for dichloromethyl introduction . Combine with machine learning (ML) to predict optimal solvent-catalyst pairs. For example:
- Train ML models on reaction databases (e.g., Reaxys) to prioritize conditions yielding >70% target product.
- Validate predictions via high-throughput robotic screening .
Q. How can researchers design experiments to study the impact of dichloromethyl substitution on photochemical stability?
- Methodological Answer :
- Experimental Design : Use UV-Vis spectroscopy to monitor degradation under controlled light exposure (λ = 254–365 nm). Compare with unsubstituted dibenzofuran.
- Advanced Analysis : Perform time-dependent DFT (TD-DFT) to simulate electronic transitions and identify reactive orbitals. Correlate with experimental half-life data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
